5-{4-[(3,4-Dichlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide
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Overview
Description
5-{4-[(3,4-Dichlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a phthalazinyl core substituted with a dichlorophenyl group and a sulfonamide moiety, making it a valuable molecule in various chemical and biological studies.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-dichlorophenyl amides, have been shown to inhibit dual-specificity tyrosine phosphorylation-regulated kinase 1a (dyrk1a) and protein kinase b (pkb, akt) signaling pathway .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets (like dyrk1a and pkb/akt) by binding to their active sites, thereby inhibiting their activity . This inhibition could lead to changes in cellular processes regulated by these kinases.
Biochemical Pathways
These pathways are involved in various cellular processes, including cell growth, proliferation, survival, and metabolism .
Pharmacokinetics
Similar compounds have been shown to have good stability profiles in acidic solutions . This suggests that the compound may have suitable bioavailability for therapeutic applications.
Result of Action
Similar compounds have shown potential inhibitory activity against cancer cells . This suggests that the compound may have potential antitumor effects.
Action Environment
Similar compounds have shown good stability in acidic solutions , suggesting that the compound may be stable under various physiological conditions.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites, which can modulate the activity of the target molecules .
Cellular Effects
Preliminary studies suggest that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Subcellular Localization
It is unclear whether it has any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(3,4-Dichlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Phthalazinyl Core: The phthalazinyl core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorophenylamine reacts with the phthalazinyl core.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-{4-[(3,4-Dichlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-{4-[(3,4-Dichlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 5-{4-[(4-Chlorophenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide
- 5-{4-[(3,4-Dichlorophenyl)amino]-1-phthalazinyl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide
Uniqueness
5-{4-[(3,4-Dichlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in drug development and other scientific research applications.
Properties
IUPAC Name |
5-[4-(3,4-dichloroanilino)phthalazin-1-yl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O2S/c1-12-6-7-13(10-19(12)30(24,28)29)20-15-4-2-3-5-16(15)21(27-26-20)25-14-8-9-17(22)18(23)11-14/h2-11H,1H3,(H,25,27)(H2,24,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNLLHVEXJDNNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)Cl)Cl)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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